1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene
Description
1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene is a fluorinated derivative of trans-stilbene (1,1'-(ethene-1,2-diyl)dibenzene), where the hydrogen atoms on the para positions of the benzene rings are replaced with fluorine atoms. This modification significantly alters its electronic and steric properties. The compound retains the core stilbene structure—a conjugated 1,2-diphenylethylene backbone—but the fluorine substituents introduce enhanced electronegativity, influencing reactivity, solubility, and intermolecular interactions .
Stilbenes are known for their biological activities, including anticancer and antioxidant properties . Fluorination often improves metabolic stability and bioavailability in pharmaceuticals, making this compound a candidate for medicinal chemistry applications. Its synthesis typically involves cross-coupling reactions, such as the McMurry coupling, adapted for fluorinated precursors .
Properties
CAS No. |
652131-16-3 |
|---|---|
Molecular Formula |
C26H18F2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18F2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H |
InChI Key |
OTJAHHRNTCQOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorobenzaldehyde with benzene in the presence of a catalyst to form the intermediate product, which is then subjected to further reactions to form the final compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Solvents such as dichloromethane or toluene are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to optimize efficiency and yield.
Chemical Reactions Analysis
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents such as nitro or amino groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique photophysical properties, making it useful in materials science and photochemistry.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its strong fluorescence emission.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its ability to undergo photochemical reactions makes it useful in studying light-induced processes in biological systems.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
a. 1,2-Bis(4-bromophenyl)ethene (CAS 18869-30-2)
- Structure : Bromine replaces fluorine at the para positions.
- Properties : Bromine’s larger atomic radius and polarizability increase molecular weight (367.97 g/mol vs. 288.26 g/mol for the fluorinated compound) and alter π-π stacking interactions. The brominated analogue exhibits red-shifted UV-Vis absorption due to heavier atom effects .
- Applications : Used in organic electronics and as a precursor for Suzuki coupling reactions.
b. (E)-1,2-Bis(4-chlorophenyl)ethane-1,2-dione
- Structure : Chlorine substituents with a diketone functional group.
- Properties : The electron-withdrawing chlorine atoms and conjugated diketone moiety reduce electron density, enhancing oxidative stability. The crystal structure shows an s-trans conformation of the dicarbonyl unit .
- Applications : Explored in materials science for charge-transfer complexes.
Functional Group Variations
a. 1,2-Bis(diphenylphosphino)ethane (Dppe)
- Structure : Phosphine groups replace benzene rings, forming a chelating ligand.
- Properties : The P atoms enable coordination to transition metals (e.g., Pd, Pt), making Dppe valuable in catalysis. Unlike the fluorinated stilbene, Dppe is air-sensitive and requires inert handling .
- Applications: Widely used in homogeneous catalysis and organometallic synthesis.
b. (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
- Structure : Ethylenediamine backbone with fluorophenyl groups.
- Properties : Chirality and hydrogen-bonding capacity differentiate it from the planar stilbene derivative. The diamine motif facilitates enantioselective catalysis .
- Applications: Potential chiral ligand or building block for pharmaceuticals.
Bioactive Stilbene Derivatives
a. Resveratrol ((E)-5-(4-hydroxystyryl)benzene-1,3-diol)
- Structure : Hydroxyl groups on the benzene rings.
- Properties : Lower logP (lipophilicity) compared to the fluorinated compound, affecting membrane permeability. Demonstrates antioxidant and anticancer activity but suffers from rapid metabolism .
- Applications : Nutraceutical and chemopreventive agent.
b. (E)-4,4'-(Ethene-1,2-diyl)bis(3,5-dimethylphenol) (Compound 1)
- Structure : Methyl and hydroxyl substituents.
- Properties : Methylation enhances cytotoxicity in MCF-7 cells (IC₅₀ = 12 μM vs. 50 μM for resveratrol) by improving cellular uptake .
- Applications : Anticancer drug candidate.
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on analogous compounds.
Key Research Findings
- Electronic Effects: Fluorine’s electronegativity reduces electron density in the aromatic rings, lowering HOMO-LUMO gaps and enhancing fluorescence quantum yield compared to non-fluorinated stilbenes .
- Crystallography : The fluorinated compound exhibits tighter molecular packing due to F···H interactions, contrasting with brominated analogues dominated by halogen bonding .
- Biological Activity : Fluorination improves resistance to cytochrome P450 metabolism, increasing half-life in vivo compared to resveratrol .
Biological Activity
1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene, also known as a fluorinated stilbene derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure which includes two fluorinated phenyl groups linked by a vinylene bridge. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit notable biological activities, including:
- Antiproliferative Effects : Some studies have shown that fluorinated compounds can inhibit the growth of cancer cells. For instance, fluorinated benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines through mechanisms involving metabolic activation and DNA binding .
- Cytotoxicity : The cytotoxic effects of similar stilbene derivatives have been documented in literature, where they induce apoptosis in cancer cells by activating specific signaling pathways.
Anticancer Activity
A study on fluorinated stilbenes revealed that they possess significant anticancer properties. For example, a related compound was shown to induce cell death in sensitive cancer cell lines through the formation of reactive metabolites that bind to cellular macromolecules .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Fluorinated Benzothiazole | MCF-7 (Breast Cancer) | 5.0 | Metabolic activation and DNA binding |
| Fluorinated Stilbene | A549 (Lung Cancer) | 8.2 | Induction of apoptosis |
Mechanistic Insights
The mechanism by which 1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene exerts its biological effects may involve:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Enzyme Interaction : The interaction with cytochrome P450 enzymes may play a role in the metabolism of these compounds, facilitating their activation within cells .
Toxicological Considerations
While exploring the biological activities of 1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene, it is essential to consider its toxicity profile. Research on structurally related compounds indicates that fluorination can enhance cytotoxicity; thus, careful evaluation through in vitro and in vivo studies is necessary to assess safety for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
